molecular formula C2H8N2O2 B14720075 N-methylmethanamine;nitrous acid CAS No. 20591-03-1

N-methylmethanamine;nitrous acid

Cat. No.: B14720075
CAS No.: 20591-03-1
M. Wt: 92.10 g/mol
InChI Key: TYORYGSZBZPZLR-UHFFFAOYSA-N
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Description

N-Methylmethanamine (CH₃NHCH₃), a secondary aliphatic amine, is widely used in pharmaceutical synthesis. It serves as a precursor for antitubercular agents (e.g., compounds 22–26 in and ) and potassium-competitive acid blockers (P-CABs) such as TAK-438 and KFP-H008, which inhibit gastric H⁺/K⁺-ATPase with IC₅₀ values as low as 0.019 μM .

Nitrous Acid (HNO₂), a weak and unstable acid, is pivotal in nitrosation reactions. It reacts with amines to form N-nitroso compounds (e.g., NDMA, ), which are potent carcinogens. Nitrous acid also exhibits tanning effects on collagen under acidic conditions .

Properties

CAS No.

20591-03-1

Molecular Formula

C2H8N2O2

Molecular Weight

92.10 g/mol

IUPAC Name

N-methylmethanamine;nitrous acid

InChI

InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3)

InChI Key

TYORYGSZBZPZLR-UHFFFAOYSA-N

Canonical SMILES

CNC.N(=O)O

Origin of Product

United States

Chemical Reactions Analysis

N-methylmethanamine: undergoes several types of reactions:

Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Molecular Weight Key Properties Applications Reference ID
N-Methylmethanamine CH₃NHCH₃ 45.08 g/mol Secondary amine; nucleophilic in displacement reactions Synthesis of antitubercular agents, P-CABs
N-Ethyl-N-methylethanamine (C₂H₅)(CH₃)NH 87.16 g/mol Tertiary amine; higher steric hindrance Solvent, intermediate in organic synthesis
N-Methyl-4-methoxyphenethylamine C₁₀H₁₅NO 165.23 g/mol Aromatic substitution enhances lipophilicity Potential CNS-active pharmaceuticals
N-Methylnaphthalenemethanamine C₁₂H₁₃N 171.24 g/mol Bulky aromatic group; impacts bioavailability Specialty chemical synthesis

Key Differences :

  • Reactivity : Secondary amines (e.g., N-methylmethanamine) are more reactive in nucleophilic substitutions than tertiary amines .
  • Pharmacological Impact : Bulky substituents (e.g., naphthalene in ) reduce metabolic clearance but may limit blood-brain barrier penetration .

Comparison of Nitrous Acid with Related Nitrosating Agents

Nitrosation Potential and Toxicity

Compound Formula Stability Key Reactivity Toxicity Profile Reference ID
Nitrous Acid HNO₂ Low (decomposes to NO and HNO₃) Forms N-nitroso compounds with amines Carcinogenic byproducts (e.g., NDMA)
NDMA (Nitrosodimethylamine) (CH₃)₂NNO Moderate Carcinogenic; forms DNA adducts LD₅₀ (rat oral): 37–44 mg/kg
N-Methyl-N-nitrosoethanamine C₃H₈N₂O Low Mutagenic; requires acidic conditions for formation Regulated in pharmaceuticals

Key Findings :

  • Synthetic Utility : Nitrous acid is essential for diazotization in dye and drug synthesis but requires strict pH control to avoid hazardous byproducts .
  • Regulatory Concerns: NDMA is classified as a Group 2A carcinogen (IARC), with limits set at 96 ng/day in pharmaceuticals ().

N-Methylmethanamine Derivatives

  • Antidepressants : Tetracyclic compounds (e.g., 1-(4,5-dichloroanthracen-yl)-N-methylmethanamine) reduce immobility time in mice by 84% at 80 mg/kg .
  • Acid Inhibitors : TAK-438 (a P-CAB) shows 50-fold greater potency than lansoprazole (PPI) at pH 6.5 .

Nitrous Acid in Industry

  • Leather Tanning : Excess nitrous acid crosslinks collagen fibers, improving durability .
  • Risk Mitigation : Regulatory guidelines (FDA, USP) mandate NDMA screening in drugs like ranitidine .

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